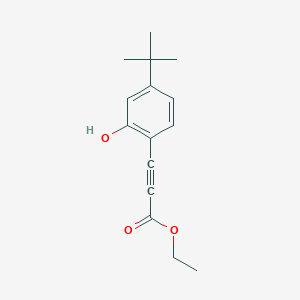
1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a group of indole alkaloids known for their diverse biological activities and presence in various natural sources, including plants, marine organisms, and even human tissues . This compound is characterized by its tricyclic structure, which includes a pyridine-fused indole framework.
Méthodes De Préparation
The synthesis of 1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the desired tricyclic indole . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.
Analyse Des Réactions Chimiques
1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce substituents like halogens or nitro groups onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a valuable compound for studying cellular processes and interactions.
Industry: It can be used in the development of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of 1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one involves its interaction with various molecular targets and pathways. It can bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting sedative or anxiolytic effects. Additionally, it may inhibit certain enzymes or proteins involved in cell proliferation, contributing to its antitumor properties .
Comparaison Avec Des Composés Similaires
1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one can be compared to other beta-carboline alkaloids, such as harmine and harmaline. While these compounds share a similar tricyclic structure, they differ in their degree of saturation and specific substituents. For example, harmine has a methoxy group at the 7-position, while harmaline has an additional hydroxyl group . These structural differences can influence their biological activity and pharmacological properties.
Propriétés
Numéro CAS |
135299-06-8 |
|---|---|
Formule moléculaire |
C12H10N2O |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
1-methyl-2,9-dihydropyrido[3,4-b]indol-5-one |
InChI |
InChI=1S/C12H10N2O/c1-7-12-8(5-6-13-7)11-9(14-12)3-2-4-10(11)15/h2-6,13-14H,1H3 |
Clé InChI |
OACLBVQHEXYYRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C3C(=O)C=CC=C3N2)C=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)

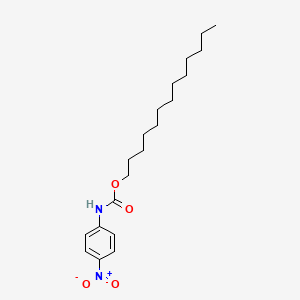
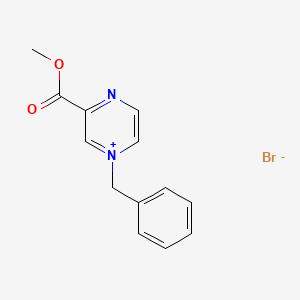
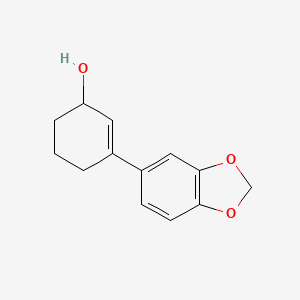



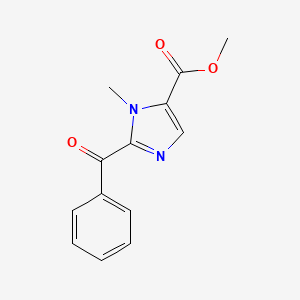
![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)


